N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine
Description
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a pyrazole-based amine derivative characterized by two distinct pyrazole rings. One ring features a 1,4-dimethyl substitution pattern, while the other incorporates an isopropyl group at the N1 position.
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-9(2)17-12(5-6-14-17)13-8-11-10(3)7-15-16(11)4;/h5-7,9,13H,8H2,1-4H3;1H |
InChI Key |
ZBWBPINPUQQAKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNC2=CC=NN2C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors
Mechanism of Action
The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Substituent Variations in Pyrazole Derivatives
- N-[4-(dimethylamino)benzyl]-1,4-dimethyl-1H-pyrazol-5-amine: This compound replaces the isopropyl group with a dimethylaminobenzyl moiety, introducing aromaticity and electron-donating groups. The molecular formula (C₁₄H₂₁ClN₄) and molar mass (280.8 g/mol) reflect increased complexity compared to the target compound .
- 4-Aminoquinoline Derivatives (e.g., Compound 22): These feature a quinoline core instead of a pyrazole, with a benzo[d]thiazol-5-amine substituent. The bulkier aromatic system may alter solubility and receptor interaction profiles compared to the target compound’s pyrazole-amine framework .
Key Structural Differences
Physicochemical and Functional Comparisons
Hydrogen-Bonding and Crystallinity
The target compound’s amine group enables hydrogen bonding, a critical factor in crystal packing and intermolecular interactions. In contrast, the isopropyl group in the target compound may introduce steric hindrance, reducing crystal symmetry compared to smaller substituents like methyl .
Solubility and Lipophilicity
- The isopropyl group in the target compound increases lipophilicity (logP ~2.5 estimated), which may enhance membrane permeability but reduce aqueous solubility.
- Compounds with methoxy or hydroxyl substituents (e.g., 5-(4-Methoxyphenyl)-... in ) show higher solubility due to polar functional groups, albeit at the expense of logP values .
Biological Activity
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The compound features a dual pyrazole structure with distinct substitution patterns that enhance its stability and reactivity. The molecular formula is with a molecular weight of 269.77 g/mol. The unique characteristics of this compound make it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancerous tissues.
- Anti-inflammatory Effects : Compounds similar to this pyrazole derivative exhibit anti-inflammatory properties by modulating pathways associated with inflammatory cytokines.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of various pyrazole derivatives, including this compound against different cancer cell lines. The following table summarizes key findings:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-[...]-5-amino | MCF7 (Breast) | 3.79 | CDK inhibition |
| N-[...]-4-amino | SF268 (Brain) | 12.50 | Apoptosis induction |
| N-[...]-5-amino | NCI-H460 (Lung) | 42.30 | Cytotoxicity |
These results indicate that the compound shows promising potential against various cancer types through mechanisms such as apoptosis and cell cycle arrest.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in preclinical models:
| Study | Model | Result |
|---|---|---|
| Bouabdallah et al. (2022) | Murine model of inflammation | Significant reduction in inflammatory markers |
| Wei et al. (2022) | In vitro cytokine assay | Decreased TNF-alpha production |
These findings suggest that the compound could be beneficial in treating inflammatory diseases.
Case Study 1: MCF7 Cell Line Inhibition
In a study conducted by Bouabdallah et al., N-[...]-5-amino was evaluated for its effects on the MCF7 breast cancer cell line. The compound exhibited an IC50 value of 3.79 µM, indicating potent cytotoxicity and suggesting its potential as a therapeutic agent for breast cancer treatment.
Case Study 2: Anti-inflammatory Effects
A separate investigation into the anti-inflammatory properties revealed that treatment with N-[...]-4-amino resulted in significant decreases in pro-inflammatory cytokines in a murine model, highlighting its potential application in inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
